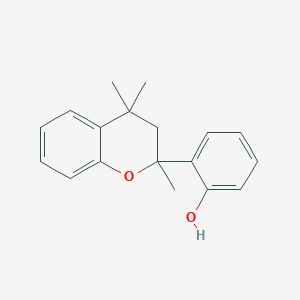

2'-hydroxy-2,4,4-trimethylflavan

Description

Contextualization within Flavan (B184786) Chemistry

2'-Hydroxy-2,4,4-trimethylflavan belongs to the flavan class of compounds, which are characterized by a 2-phenyl-3,4-dihydro-2H-chromene core structure. This fundamental skeleton is found in a wide variety of naturally occurring and synthetic compounds, including the well-known flavan-3-ols like catechins found in tea.

The structure of this compound is distinguished by several key features. A hydroxyl (-OH) group is positioned at the 2'-position of the phenyl ring, and three methyl (-CH3) groups are attached to the chromene structure at the 2 and 4 positions. These substitutions significantly influence the molecule's polarity, solubility, and reactivity compared to the parent flavan molecule. The presence of the phenolic hydroxyl group, for instance, allows for hydrogen bonding and potential antioxidant activity, while the gem-dimethyl group at the 4-position and the methyl group at the 2-position introduce steric hindrance and affect the molecule's conformational flexibility.

| Property | Value |

| IUPAC Name | 2-(2,4,4-Trimethyl-3,4-dihydro-2H-chromen-2-yl)phenol |

| CAS Number | 5026-12-0 |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

Historical Context of its Identification

The history of this compound is intrinsically linked to the commercial production of Bisphenol A (BPA). BPA, a crucial monomer for the production of polycarbonate plastics and epoxy resins, was first synthesized in 1891. nih.gov The industrial-scale synthesis of BPA involves the acid-catalyzed condensation of phenol (B47542) with acetone. juniperpublishers.comuw.edu.pl

While the main reaction yields BPA, several side reactions occur, leading to the formation of various byproducts. The identification and characterization of these impurities, including this compound (often referred to in the literature as a "chroman" derivative), became possible with the advent of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allowed for the detailed analysis of crude BPA product streams, revealing a complex mixture of related phenolic compounds. juniperpublishers.comuw.edu.pl The presence of this and other impurities is significant as high-purity BPA is required for polymerization processes. uw.edu.pl

Significance in Contemporary Organic Synthesis and Industrial Processes

The primary significance of this compound lies in its role as a key byproduct in the multi-million-ton annual production of Bisphenol A. wikipedia.orggoogle.com Its formation represents a deviation from the desired reaction pathway, and therefore, its presence in the reaction mixture is carefully monitored and controlled to maximize the yield and purity of BPA.

While its role in the BPA industry is well-documented, the potential of this compound as a starting material or building block in other areas of organic synthesis is an area of ongoing interest. The presence of multiple functional groups—a phenolic hydroxyl group, a cyclic ether, and a substituted aromatic ring—makes it a potentially versatile precursor for the synthesis of more complex molecules. Chemical suppliers note its potential use as a ligand in coordination chemistry, where the phenolic oxygen and the ether oxygen could potentially coordinate with metal centers. However, specific, peer-reviewed research detailing these applications is not yet widespread.

The study of byproducts like this compound is a crucial aspect of process chemistry, driving innovations to improve the efficiency and sustainability of large-scale chemical manufacturing. As synthetic methodologies continue to advance, the transformation of such byproducts from waste streams into valuable chemical intermediates presents an ongoing and important challenge.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-4-6-10-15(13)19)20-16-11-7-5-9-14(16)17/h4-11,19H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXUDDFJZAJGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC2=CC=CC=C21)(C)C3=CC=CC=C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 2,4,4 Trimethylflavan

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C).

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 2'-hydroxy-2,4,4-trimethylflavan would provide critical information. The spectrum would show distinct signals (resonances) for each chemically unique proton in the molecule. Key expected features would include:

Chemical Shifts (δ): The position of each signal along the x-axis (in ppm) would indicate the electronic environment of the protons. Aromatic protons on the two rings would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the methyl groups and the methylene (B1212753) group on the flavan (B184786) core would be found in the upfield region. The proton of the hydroxyl (-OH) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Integration: The area under each signal would be proportional to the number of protons it represents. For instance, the signals for the three methyl groups would each integrate to three protons.

Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets (e.g., doublets, triplets) would reveal the connectivity of adjacent, non-equivalent protons, allowing for the mapping of the proton framework.

Without experimental data, a detailed analysis and a data table of chemical shifts and coupling constants for this compound cannot be compiled.

Carbon-13 (¹³C) NMR Spectral Analysis

A ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule. For this compound, which has the molecular formula C₁₈H₂₀O₂, the spectrum would be expected to show 18 distinct signals, assuming no accidental overlap. np-mrd.org

Chemical Shifts (δ): Carbon signals appear over a much wider range than proton signals (0-220 ppm). The carbons of the aromatic rings would resonate in the ~110-160 ppm region. The quaternary carbons (C2, C4, and those in the aromatic rings attached to other groups) would have different chemical shifts from the carbons bonded to hydrogen (CH). The aliphatic carbons of the three methyl groups and the methylene group would appear in the upfield region of the spectrum.

A data table listing the precise chemical shifts for each of the 18 carbons in this compound cannot be generated without access to the experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are powerful tools that reveal correlations between different nuclei, providing unambiguous structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the aromatic rings and on the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances for all CH, CH₂, and CH₃ groups.

The interpretation of these 2D spectra is essential for the complete and unambiguous structural elucidation of this compound, but the required spectra are not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition. For this compound, with a nominal mass of 268, HRMS would be used to confirm its molecular formula, C₁₈H₂₀O₂. The experimentally measured mass would be compared to the calculated theoretical mass for this formula to confirm the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), ions of a specific mass (the precursor ion, in this case, the molecular ion of this compound at m/z 268) are selected and fragmented. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides valuable structural information. For a flavan structure, characteristic fragmentation would involve cleavages of the heterocyclic ring, such as a Retro-Diels-Alder (RDA) reaction, which would help to identify the substitution patterns on the A and B rings. The loss of methyl groups would also be an expected fragmentation pathway.

Detailed analysis of the fragmentation pathways is not possible without the experimental MS/MS spectrum.

While the identity of this compound is established in chemical literature, a comprehensive public repository of its advanced spectroscopic data (NMR and MS) is currently unavailable. The elucidation of its precise structure and the definitive assignment of all its proton and carbon signals would require the application of the advanced spectroscopic techniques detailed above. The generation of such data would be a valuable contribution to the fields of analytical and organic chemistry, particularly concerning the characterization of industrial chemical impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands that confirm its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group on the 2'-position of the A-ring. The broadness of this peak is a result of intermolecular hydrogen bonding in the sample. Aromatic C-H stretching vibrations would appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl groups and the heterocyclic C-ring would be observed in the 2850-3000 cm⁻¹ region.

The presence of the aromatic rings (A and B rings) would be confirmed by sharp absorption bands in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching vibrations within the rings. The C-O stretching vibration of the ether linkage in the flavan C-ring would likely be found in the 1000-1300 cm⁻¹ range. Additionally, fingerprint absorptions unique to the substitution pattern of the aromatic rings would be present in the region below 900 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 | O-H stretch (broad) | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For flavanones, which share a similar chromanone core with this compound, typical UV-Vis spectra exhibit two main absorption bands. The first, appearing around 280 nm, is attributed to the π → π* transition of the benzene (B151609) ring (A-ring). The second, often a shoulder or a weaker band around 320 nm, is associated with the n → π* transition of the carbonyl group in flavanones. However, since this compound lacks the carbonyl group of a flavanone, its spectrum would differ. The primary absorption would be expected to arise from the π → π* transitions of the two aromatic rings. The exact λmax would be influenced by the substitution pattern and the solvent used for the analysis.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~280 | π → π | Benzene Ring (A-ring) |

| Varies | π → π | Phenyl Group (B-ring) |

X-ray Crystallography for Solid-State Structure Determination

Interactive Data Table: Illustrative X-ray Crystallographic Parameters for a Flavan Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | e.g., C-C, C-O, C-H |

| Bond Angles (°) | e.g., C-O-C, C-C-C |

| Torsion Angles (°) | Defines the conformation of the rings |

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 2,4,4 Trimethylflavan

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties.

Geometry Optimization and Conformational Analysis

The geometry optimization process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For a flexible molecule like 2'-hydroxy-2,4,4-trimethylflavan, with its rotatable bonds, conformational analysis is crucial to identify the most stable three-dimensional structures. This would typically involve scanning the potential energy surface by systematically rotating the dihedral angles of the molecule. Theoretical studies on other flavanoids have often utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to determine stable conformers. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can be used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov

IR (Infrared): Theoretical IR spectra can be computed from the vibrational frequencies of the optimized molecular structure. These frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical level.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. dntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them, are important indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule in a simulated environment (e.g., in a solvent) and provide insights into its flexibility, stability, and interactions with its surroundings.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are invaluable for investigating the pathways of chemical reactions.

Transition State Analysis in Cyclization Pathways

The formation of the flavan (B184786) ring system involves a cyclization reaction. Quantum chemical calculations can be used to map out the reaction pathway, identify the transition state structures, and calculate the activation energies. This information is crucial for understanding the mechanism and kinetics of the cyclization process. For related reactions, theoretical studies have been used to propose mechanisms based on the analysis of intermediates and transition states.

Energetic Profiles of Flavan Formation

The formation of the flavan scaffold, such as that in this compound, can be investigated using computational methods to understand the reaction mechanism and energetics. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the potential energy surface of a chemical reaction. rdd.edu.iqnih.gov These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies.

For the synthesis of a flavan derivative, a key reaction is often an acid-catalyzed cyclization. The energetic profile of such a reaction would typically be mapped by identifying the stationary points along the reaction coordinate. This would involve calculating the Gibbs free energy (ΔG) or electronic energy (ΔE) of each species.

A hypothetical energetic profile for the formation of a trimethylflavan could reveal:

Reaction Intermediates: The formation of carbocation intermediates is a common feature in the acid-catalyzed synthesis of flavonoids. Computational studies can predict the stability of these intermediates, which is crucial for determining the reaction pathway.

Transition State Energies: The energy barrier for each step in the reaction mechanism, represented by the transition state energy, dictates the kinetics of the reaction. A higher energy barrier would correspond to a slower reaction rate.

Systematic computational studies on various flavonoid derivatives have shown how the position of substituents, such as hydroxyl groups, can influence the electronic structure and, consequently, the reaction energetics. nih.gov For this compound, the presence of the hydroxyl group and the three methyl groups would be expected to significantly influence the stability of intermediates and transition states through electronic and steric effects.

Table 1: Hypothetical Energetic Data for Flavan Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials for the cyclization reaction. |

| Intermediate 1 | +5.2 | A protonated intermediate. |

| Transition State 1 | +15.8 | The energy barrier for the formation of the flavan ring. |

| Product | -10.5 | The final this compound molecule. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Docking Studies for Potential Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.comresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein. nih.gov

For this compound, molecular docking studies could be employed to explore its potential interactions with various biological targets. Flavonoids are known to interact with a wide range of proteins, including enzymes and receptors. nih.govnih.govnih.gov The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: A scoring function would then estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). The poses with the lowest binding energies are considered the most likely binding modes.

The interactions between this compound and a target protein would likely involve hydrogen bonds (facilitated by the hydroxyl group), hydrophobic interactions (from the aromatic rings and methyl groups), and van der Waals forces. The specific interactions would depend on the amino acid residues in the binding pocket of the target protein. For instance, studies on other flavonoids have shown interactions with key residues in the active sites of enzymes like acetylcholinesterase and β-secretase. nih.govbioinformation.net

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein X | -8.5 | Tyr123, Phe256, Leu345 |

| Protein Y | -7.2 | Ser98, Trp154, Val210 |

| Protein Z | -6.9 | Asp78, His190, Ile233 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

A QSAR study for this compound would involve a dataset of compounds with known activities for a particular biological endpoint (e.g., antioxidant activity, enzyme inhibition). The process would include:

Data Collection: Gathering a set of structurally diverse compounds with measured biological activities.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For flavonoids, QSAR studies have been successfully applied to model various activities, including antioxidant capacity and receptor binding affinity. nih.govnih.govnih.gov The descriptors that are often found to be important include the number and position of hydroxyl groups, the planarity of the molecule, and electronic parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

A hypothetical QSAR model for the antioxidant activity of a series of flavans including this compound might look like:

log(IC₅₀) = c₀ + c₁(HOMO) + c₂(LogP) + c₃*(Molecular_Weight)

Where IC₅₀ is the concentration required for 50% inhibition, and the coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model could then be used to predict the antioxidant activity of other, as-yet-unsynthesized, flavan derivatives.

Structure Activity Relationship Sar Investigations of Flavan Derivatives

Impact of Substituent Position and Nature on Flavan (B184786) Activity

The biological effects of flavan derivatives are profoundly influenced by the type and placement of chemical groups attached to their core structure. The flavan skeleton, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic C-ring, provides a versatile scaffold for chemical modification.

The presence of a hydroxyl (-OH) group on the B-ring is a critical determinant of the antioxidant activity of many flavonoids. Specifically, a hydroxyl group at the 2'-position, as seen in 2'-hydroxy-2,4,4-trimethylflavan, can significantly influence the molecule's conformation. This is due to the potential for intramolecular hydrogen bonding between the 2'-hydroxyl group and the oxygen atom in the C-ring. This interaction can affect the planarity of the molecule, which in turn can modulate its interaction with biological targets. While much of the research has focused on flavones and flavanones, where a nearby C4-keto group is present, the principle of conformational restriction by a 2'-hydroxyl group is a key consideration for the flavan class as well.

Methyl (-CH3) groups, such as those found at the C2 and C4 positions of this compound, also play a crucial role in defining the molecule's properties. Methylation can alter the lipophilicity of the compound, which affects its ability to cross cell membranes. Furthermore, the steric bulk of these groups can influence how the molecule fits into the binding sites of enzymes or receptors. The gem-dimethyl substitution at the C4 position is a particularly noteworthy feature, as it introduces significant steric hindrance and locks the conformation of the C-ring.

General SAR studies on various flavonoid subclasses have established several key principles that may offer insights into the activity of this compound. For instance, in other flavonoid classes, hydroxylation patterns are paramount for activities like radical scavenging and enzyme inhibition. mdpi.comnih.gov However, it is crucial to note that the absence of a C2-C3 double bond and a C4-keto group in the flavan structure means that direct extrapolation of SAR data from flavones and flavonols must be approached with caution. mdpi.com

Stereochemical Influences on Molecular Recognition

The flavan core contains chiral centers, meaning it can exist in different spatial arrangements known as stereoisomers. In the case of this compound, the carbon at the C2 position is a stereocenter. This gives rise to two enantiomers, (2R)-2'-hydroxy-2,4,4-trimethylflavan and (2S)-2'-hydroxy-2,4,4-trimethylflavan.

Stereochemistry is a critical factor in molecular recognition by biological systems. Enzymes and receptors are themselves chiral, and they often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one stereoisomer over another. Research on flavan-3-ols, which have chiral centers at both C2 and C3, has demonstrated that the stereochemical configuration has a profound impact on their absorption, metabolism, and in vivo biological activity. nih.gov For example, one study found that of the four stereoisomers of catechin (B1668976) and epicatechin, only (-)-epicatechin (B1671481) was able to mediate a significant vasodilation response. nih.gov

This high degree of stereospecificity underscores the importance of considering the three-dimensional structure of this compound when predicting its potential biological effects. The spatial orientation of the 2'-hydroxyl group and the C2-methyl group will dictate how the molecule can dock into a binding pocket and interact with specific amino acid residues.

Relationship Between Structural Features and Potential Bioactivity Profiles

The unique combination of a 2'-hydroxyl group and trimethyl substitution on the flavan core of this compound suggests several potential, though not yet experimentally confirmed, bioactivity profiles.

The lipophilic nature imparted by the three methyl groups may enhance the compound's ability to penetrate biological membranes, a key factor for bioavailability and intracellular activity. This could be particularly relevant for activities that require interaction with targets inside the cell.

It is important to reiterate that while general principles of flavonoid SAR provide a framework for understanding this compound, dedicated research on this specific compound and its close analogues is necessary to definitively establish its bioactivity profile. The data tables below summarize the structural features of this compound in comparison to the general flavan core and other flavonoid subclasses to highlight these key differences.

Table 1: Structural Comparison of this compound and Related Scaffolds

| Compound/Scaffold | C2-C3 Bond | C4-Position | B-Ring Substitution | Other Substitutions |

| Flavan (core) | Single | CH2 | Unsubstituted | None |

| This compound | Single | C(CH3)2 | 2'-OH | C2-CH3 |

| Flavanone | Single | C=O | Variable | Variable |

| Flavone (B191248) | Double | C=O | Variable | Variable |

| Flavan-3-ol (B1228485) | Single | CH-OH | Variable | C3-OH |

Table 2: Key Structural Features and Their Potential Impact on Activity

| Structural Feature | Compound | Potential Implication |

| 2'-Hydroxyl Group | This compound | Potential for intramolecular hydrogen bonding, influencing conformation and antioxidant activity. |

| C2-Methyl Group | This compound | Introduces a stereocenter, impacts steric interactions at binding sites. |

| C4-gem-dimethyl Group | This compound | Increases lipophilicity, creates significant steric hindrance, and restricts C-ring conformation. |

| Saturated C-Ring | This compound, Flavanone, Flavan-3-ol | Lack of extended conjugation compared to flavones, altering electronic properties and reactivity. |

Mechanistic Elucidation of Biological Interactions General Flavan Context

Investigations into Potential Cellular Pathway Modulation by Flavan (B184786) Scaffolds

Flavanoids are known to modulate a variety of cellular signaling pathways, which are critical in the pathogenesis of numerous diseases nih.gov. Their effects are often attributed to their ability to interact with protein and lipid kinases, influencing their phosphorylation state and thereby altering cellular functions nih.gov. Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially leading to greater biological effects nih.govnih.gov. For instance, methylated flavones have been shown to exhibit increased potency in inhibiting cancer cell proliferation nih.gov.

Studies on structurally related compounds, such as 2'-methylflavanone and 3'-methylflavanone, have demonstrated their ability to modulate pro-inflammatory cytokine production in vitro. Specifically, these compounds have been shown to reduce the concentration of interleukin-6 (IL-6), interleukin-12 subunit p40 (IL-12p40), and interleukin-12 subunit p70 (IL-12p70). Additionally, 2'-methylflavanone was found to decrease tumor necrosis factor-alpha (TNF-α), while 3'-methylflavanone reduced interleukin-1 beta (IL-1β) in stimulated macrophages nih.govnih.gov. These findings suggest that flavanones with methylation on the B-ring can influence key inflammatory pathways.

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), as well as the modulation of mitogen-activated protein kinase (MAPK) pathways mdpi.com.

Enzyme Inhibition and Activation Studies of Related Flavanoids

Flavonoids are recognized as potent inhibitors of several enzymes nih.gov. The structure of the flavonoid plays a crucial role in its enzyme-inhibitory activity. For example, 7-hydroxy-flavones are known to be potent competitive inhibitors of xanthine oxidase nih.gov. The planar structure of many flavones contributes to their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) mdpi.com.

The methylation of flavonoids can influence their interaction with enzymes. O-methylation can decrease the susceptibility of flavonoids to conjugation reactions, thereby increasing their metabolic stability nih.gov. However, O-demethylation can occur via cytochrome P450 enzymes nih.gov. Studies on hydroxylated and methylated flavonoids have shown their ability to modulate the activity of cytochrome P450 enzymes, which are critical for the metabolism of xenobiotics akjournals.com.

While direct studies on 2'-hydroxy-2,4,4-trimethylflavan are not available, the general principles of enzyme kinetics, such as Michaelis-Menten kinetics, provide a framework for understanding how flavonoids might inhibit enzyme activity, whether competitively, non-competitively, or uncompetitively libretexts.org.

Antioxidant Mechanisms at the Molecular Level

The antioxidant activity of flavonoids is one of their most well-documented biological properties nih.gov. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions, which can catalyze the production of reactive oxygen species (ROS) nih.gov. The antioxidant capacity of a flavonoid is highly dependent on its chemical structure, particularly the number and position of hydroxyl groups nih.gov.

Research on various hydroxy-flavones has indicated that the substitution pattern on the B-ring is crucial for radical scavenging activity nih.gov. Specifically, a 2',3',4'-trihydroxy substitution pattern has been shown to be particularly effective nih.gov. While C-H bonds can also contribute to antioxidant activity, the phenolic hydroxyl groups are generally considered the primary mediators of this effect through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT) mechanisms acs.org.

Methylation of hydroxyl groups in flavonoids generally leads to a decrease in their radical scavenging capacity, as it reduces the number of available hydrogen-donating groups researchgate.net. Therefore, the presence of a free hydroxyl group, as in this compound, is likely important for its potential antioxidant activity.

Anti-inflammatory Pathways and Flavan Interactions

Flavonoids exert their anti-inflammatory effects through various mechanisms, often involving the modulation of key inflammatory pathways mdpi.com. Many flavonoids are known to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide by downregulating the expression of enzymes like COX-2 and inducible nitric oxide synthase (iNOS) mdpi.com.

As previously mentioned, studies on 2'-methylflavanone and 3'-methylflavanone have demonstrated their ability to reduce the secretion of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages nih.govnih.gov. This suggests that flavanones with substitutions on the B-ring can interfere with the signaling pathways that lead to the production of these inflammatory mediators. The inhibition of transcription factors like NF-κB and AP-1 is a common mechanism by which flavonoids suppress the expression of pro-inflammatory genes mdpi.com.

The anti-inflammatory properties of 2-hydroxyflavanone have been demonstrated in rodent models of pain and inflammation, suggesting the involvement of opioidergic and GABAergic mechanisms in its anti-nociceptive effects nih.gov. This highlights the diverse pathways through which flavan-like structures can exert their biological effects.

Interactions with Biomolecular Targets (e.g., Proteins, Receptors)

The biological effects of flavonoids are often initiated by their interaction with various biomolecular targets, including proteins and nucleic acids nih.govresearchgate.net. These interactions can be non-covalent, involving forces such as hydrogen bonding and hydrophobic interactions, or in some cases, covalent nih.gov. The binding of flavonoids to proteins can alter the protein's conformation and, consequently, its biological activity nih.gov.

Flavonoids have been shown to interact with a wide range of proteins, including enzymes, transcription factors, and transport proteins nih.gov. For example, the interaction of flavonoids with serum albumins can affect their bioavailability and distribution in the body nih.gov. The specific structural features of a flavonoid, such as the number and position of hydroxyl and methyl groups, can significantly influence its binding affinity for a particular protein acs.org.

While there is no specific data on the biomolecular interactions of this compound, the general principles of flavonoid-protein interactions suggest that it would likely bind to various proteins, and these interactions would be crucial for its biological activity. The presence of both a hydroxyl group and multiple methyl groups would contribute to its binding profile, influencing both hydrogen bonding and hydrophobic interactions.

Data Tables

Table 1: In Vitro Anti-inflammatory Effects of Structurally Related Flavanones

| Compound | Target Cell Line | Stimulant | Measured Cytokines | Observed Effect |

| 2'-Methylflavanone | RAW 264.7 macrophages | LPS | IL-6, IL-12p40, IL-12p70, TNF-α | Dose-dependent reduction in cytokine concentration nih.govnih.gov |

| 3'-Methylflavanone | RAW 264.7 macrophages | LPS | IL-1β, IL-6, IL-12p40, IL-12p70 | Dose-dependent reduction in cytokine concentration nih.govnih.gov |

Table 2: General Antioxidant Mechanisms of Flavonoids

| Mechanism | Description | Key Structural Features |

| Free Radical Scavenging | Donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. | Phenolic hydroxyl groups, particularly on the B-ring nih.gov. |

| Metal Ion Chelation | Binding to metal ions such as iron and copper, which can catalyze the formation of reactive oxygen species. | Hydroxyl and carbonyl groups that can form stable complexes with metal ions nih.gov. |

Advanced Analytical Techniques for 2 Hydroxy 2,4,4 Trimethylflavan Detection and Quantification

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For a compound like 2'-hydroxy-2,4,4-trimethylflavan, various chromatographic techniques can be optimized to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds like flavonoids. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC setup is typically the most effective. In this mode, a nonpolar stationary phase (commonly C18 or C8) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid, in the mobile phase can improve peak shape and resolution for phenolic compounds. eag.com

Table 1: Illustrative HPLC Parameters for Analysis of Flavanoids Similar to this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for flavonoid analysis, with formic acid aiding in protonation and improving peak shape. |

| Gradient | Gradient elution starting with a lower percentage of acetonitrile and increasing over time | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV-Vis at ~280 nm | Flavonoids typically exhibit strong absorbance in this UV region. |

This table presents a hypothetical set of HPLC conditions based on methods for related flavonoid compounds. Optimization would be necessary for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique well-suited for volatile and thermally stable compounds. Given the hydroxyl group present in this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. eiu.edu Common derivatizing agents for hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Table 2: Potential GC Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., DB-5ms) | A common, relatively nonpolar column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases used in GC. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. |

This table outlines potential GC conditions assuming prior derivatization of the analyte. Method development would be required.

Ultra-Performance Liquid Chromatography (UPLC) and Rapid Resolution Liquid Chromatography (RRLC)

UPLC and RRLC are advancements in liquid chromatography that utilize columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. These techniques are particularly advantageous for analyzing complex samples containing multiple isomers, which is often the case with natural product extracts or industrial process streams where impurities like this compound might be present. The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns.

Hyphenated Techniques

To gain more definitive identification and quantification, chromatographic systems are often coupled with mass spectrometry (MS), a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of MS. After the derivatized this compound is separated on the GC column, it enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a "fingerprint" that can be used for structural elucidation and highly specific quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC. For this compound, LC-MS would be the preferred hyphenated technique as it generally does not require derivatization.

After separation by HPLC or UPLC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces a prominent molecular ion, which is crucial for confirming the molecular weight of the compound. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions. nih.gov

Table 3: Representative LC-MS/MS Parameters for Analysis of Hydroxylated Flavanoids

| Parameter | Condition | Rationale |

| LC System | UPLC or HPLC | For high-resolution separation. |

| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds; negative mode is often effective for phenolic compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is excellent for targeted quantification, while TOF provides high mass accuracy for identification. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. |

This table provides a general framework for an LC-MS/MS method suitable for analyzing compounds like this compound. Specific ion transitions would need to be determined through infusion of a pure standard.

Electrochemical Detection Methods (e.g., Voltammetry)

Electrochemical detection methods, particularly voltammetry, offer a sensitive and cost-effective approach for the analysis of electroactive compounds like flavonoids. These techniques are based on the principle of measuring the current that arises from the oxidation or reduction of an analyte at an electrode surface as a function of applied potential.

The phenolic hydroxyl groups present in the structure of flavonoids are susceptible to electrochemical oxidation. nih.gov The position and number of these hydroxyl groups significantly influence the oxidation potential and the resulting voltammetric response, allowing for a degree of selectivity. nih.gov For instance, flavonoids possessing an o-dihydroxy moiety in the B-ring often exhibit reversible two-electron oxidation. nih.gov

While specific voltammetric studies on this compound are not readily found, the general approach would involve the use of a working electrode, such as a glassy carbon electrode (GCE), often chemically modified to enhance sensitivity and selectivity. mdpi.comrjeid.com Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly employed for quantitative analysis due to their ability to discriminate against background currents, leading to lower detection limits. nih.govresearchgate.net The development of a voltammetric method for this compound would require optimization of parameters such as pH of the supporting electrolyte and instrumental settings to achieve the best analytical performance. researchgate.net

Table 1: General Parameters in Voltammetric Analysis of Flavonoids

| Parameter | Description | Common Conditions/Materials |

| Working Electrode | The electrode at which the electrochemical reaction of the analyte occurs. | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), Modified Electrodes (e.g., with nanoparticles, polymers). mdpi.comrjeid.com |

| Voltammetric Technique | The specific method of applying potential and measuring current. | Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), Cyclic Voltammetry (CV). nih.govresearchgate.net |

| Supporting Electrolyte | A solution containing an inert electrolyte to conduct current and maintain a constant pH. | Britton-Robinson buffer, phosphate (B84403) buffer. nih.govresearchgate.net |

| pH | Influences the oxidation potential and peak shape of phenolic compounds. | Optimized based on the specific flavonoid, often in the acidic to neutral range. nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry (MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. mdpi.com CE-MS is particularly well-suited for the analysis of polar and charged molecules like many flavonoids. nih.govhebmu.edu.cn

The separation in CE is influenced by the charge-to-size ratio of the analyte. nih.gov For flavonoids, the number of hydroxyl groups and their acidity play a crucial role in their electrophoretic behavior. nih.gov Mass spectrometry provides highly selective detection, determining the mass-to-charge ratio of the separated components, which allows for their unambiguous identification. mdpi.comhebmu.edu.cn Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting product ions. mdpi.com

Although specific CE-MS applications for this compound are not detailed in existing literature, the general methodology for flavonoids is well-established. nih.govnih.gov A typical CE-MS method would involve the optimization of the background electrolyte (BGE) composition and pH to achieve efficient separation, and tuning of the MS parameters for sensitive detection. nih.gov

Table 2: Key Components of a CE-MS System for Flavonoid Analysis

| Component | Function | Typical Parameters/Considerations |

| Capillary | Fused-silica capillary where separation occurs. | Dimensions (e.g., length, internal diameter) affect resolution and analysis time. nih.gov |

| Background Electrolyte (BGE) | Conducts current and influences the separation selectivity. | Composition (e.g., borate, phosphate, ammonium (B1175870) acetate) and pH are critical for optimizing separation. nih.govnih.gov |

| Separation Voltage | The electric field that drives the electrophoretic separation. | Typically in the range of 15-30 kV. nih.gov |

| Ionization Source | Interface between CE and MS that generates gas-phase ions. | Electrospray ionization (ESI) is commonly used for flavonoids. nih.gov |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF), Ion Trap. mdpi.com |

Sample Preparation Methodologies for Complex Matrices

The analysis of this compound from complex matrices, such as plant materials or industrial process samples, requires an efficient sample preparation step to extract the analyte and remove interfering substances. akjournals.com The choice of method depends on the nature of the matrix and the concentration of the target compound.

For solid samples like plant tissues, the initial steps typically involve drying and grinding the material to increase the surface area for extraction. researchgate.netmdpi.com Common extraction techniques for flavonoids include:

Maceration: Soaking the sample in a suitable solvent over a period of time. mdpi.com

Soxhlet Extraction: A continuous extraction method using a specialized apparatus, suitable for thermostable compounds. akjournals.commdpi.com

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher efficiency. nih.gov

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.

The selection of the extraction solvent is crucial, with alcohols like methanol and ethanol, often mixed with water, being commonly used for flavonoids. researchgate.netmdpi.com

Following extraction, the crude extract often requires a clean-up step to remove interfering compounds such as chlorophylls, lipids, and sugars. akjournals.comSolid-Phase Extraction (SPE) is a widely used technique for this purpose. It involves passing the extract through a cartridge containing a solid adsorbent that retains either the analyte or the impurities, allowing for their separation. akjournals.com The choice of the SPE sorbent (e.g., C18, polyamide) depends on the polarity of the target compound and the interfering substances. akjournals.com

Table 3: Overview of Sample Preparation Techniques for Flavonoids

| Technique | Principle | Advantages | Common Solvents/Sorbents |

| Maceration | Simple soaking of the sample in a solvent. | Simple, low cost. | Methanol, Ethanol, Acetone. mdpi.com |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Exhaustive extraction. | Hexane, Ethyl Acetate (B1210297), Methanol. akjournals.commdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Reduced extraction time and solvent consumption. nih.gov | Methanol, Ethanol, Water. nih.gov |

| Solid-Phase Extraction (SPE) | Chromatographic separation to purify the extract. | High selectivity, efficient removal of interferences. | C18, Polyamide cartridges. akjournals.com |

Emerging Research Directions and Interdisciplinary Applications

Development of Novel Synthetic Methodologies for Flavan (B184786) Derivatization

The synthesis of flavan derivatives has traditionally relied on established methods such as the chalcone (B49325) route and the Baker-Venkataraman synthesis. researchgate.net However, the demand for flavans with specific substitution patterns, which are crucial for their biological and material properties, has spurred the development of new and more versatile synthetic strategies. researchgate.net

Recent innovations focus on achieving greater efficiency, higher yields, and more environmentally friendly processes. One such advancement is the use of microwave-assisted solid-state dehydrative cyclization of o-hydroxydibenzoylmethanes on a clay surface, which offers a rapid and simple method for producing flavones. researchgate.net Researchers are also exploring modified Baker-Venkataraman methods and carbonylative annulation of iodophenol acetate (B1210297) to construct the flavone (B191248) backbone. researchgate.net

Furthermore, the synthesis of novel flavanones is being achieved through the Claisen-Schmidt condensation to create 2-hydroxy chalcones, which are then cyclized by refluxing in the presence of concentrated sulfuric acid. rjptonline.org Asymmetric synthesis techniques, including Sharpless asymmetric dihydroxylation and epoxidation, are being employed to produce enantioenriched flavan-3-ols, highlighting the importance of stereochemistry in the functionality of these compounds. nih.gov The total synthesis of complex flavan-alkaloids, such as kinkeloids A and B, has been accomplished through key steps like the Mannich reaction, demonstrating the expanding toolbox available to chemists for creating diverse flavan structures. nih.gov

Exploration of 2'-Hydroxy-2,4,4-trimethylflavan as a Synthetic Intermediate

Beyond its identity as a byproduct, this compound holds promise as a valuable synthetic intermediate. Its structure, featuring a reactive hydroxyl group and a stable trimethylflavan core, makes it an attractive starting point for the synthesis of more complex molecules.

The functionalization of flavonoids is a key area of research, as it can improve properties like solubility and cell membrane permeability. researchgate.net The core structure of this compound can be chemically modified to introduce new functional groups, thereby tuning its physical and chemical properties for specific applications. For instance, the hydroxyl group can serve as a handle for esterification, etherification, or other reactions to attach different moieties, leading to a diverse library of derivatives.

The synthesis of dihydrochalcones from flavones through the reductive opening of the C-ring demonstrates a pathway that could be analogous for derivatizing this compound. researchgate.net This suggests the potential to convert the flavan back into a chalcone-like structure, which can then be further modified. The exploration of this compound as a building block is still in its early stages, but its availability and unique substitution pattern make it a compelling candidate for the development of new chemical entities.

Green Chemistry Principles in Flavan Production and Purification

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.govwjarr.com This shift is particularly relevant in the production and purification of flavans, where traditional methods often involve hazardous solvents and generate significant waste. wjarr.combiotage.com

Key tenets of green chemistry, such as waste prevention, the use of renewable feedstocks, and designing for energy efficiency, are being integrated into flavan synthesis. nih.govresearchgate.net Researchers are investigating the use of more benign solvents and catalysts to reduce pollution at the source. wjarr.com For example, the use of plant extracts as both reducing and stabilizing agents in nanoparticle synthesis exemplifies a green approach that eliminates the need for additional chemical additives. researchgate.net

In the context of purification, which can be a solvent-intensive process, greener strategies are being developed. biotage.com Flash chromatography, a common purification technique, is being re-evaluated to reduce solvent consumption by using smaller, more efficient columns with higher surface area media. biotage.com Additionally, there is a move towards replacing common, often toxic, chromatography solvents with greener alternatives like acetone. biotage.com The overarching goal is to create more sustainable and economically viable processes for producing and purifying flavans and their derivatives. researchgate.net

Role of Flavan Isomers in Industrial Purity Control

The presence of isomers, molecules with the same chemical formula but different structural arrangements, is a critical consideration in industrial chemical production. In the case of flavans, which can possess multiple chiral centers, a variety of stereoisomers can be formed during synthesis. The specific spatial arrangement of atoms in these isomers can significantly influence their physical, chemical, and biological properties.

For instance, in the context of wine production, the extraction of flavan-3-ol (B1228485) isomers like (+)-catechin and (-)-epicatechin (B1671481) is carefully managed to control the final product's sensory characteristics, such as bitterness and astringency. mdpi.com This highlights the importance of controlling isomeric ratios to achieve a desired product profile.

In an industrial setting, the presence of undesired isomers of this compound can impact the purity and performance of the final product. Therefore, developing synthetic methods that are highly stereoselective, producing a single desired isomer, is a key research goal. nih.gov Furthermore, robust analytical techniques are necessary to accurately identify and quantify different isomers to ensure consistent product quality and meet regulatory standards. The control of isomerism is thus a crucial aspect of industrial purity control for flavan-based products.

Potential for Advanced Functional Materials Development

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of advanced functional materials. rsc.orgwiley-vch.de These materials are designed to possess specific, tunable properties that enable their use in a wide range of cutting-edge applications. researchgate.net

The field of advanced functional materials is broad and interdisciplinary, encompassing areas from nanotechnology to biomedicine. researchgate.netnanogune.eu Flavonoid-based compounds are being explored for their potential in creating materials with novel electronic, optical, or biological functions. For example, derivatives of flavylium (B80283) salts, which share a core structure with flavans, are being investigated for use in dye-sensitized solar cells. mdpi.com

The ability to modify the structure of this compound opens up possibilities for creating polymers, coatings, and nanocomposites with tailored properties. The hydroxyl group can be used to anchor the molecule to surfaces or to incorporate it into larger polymer chains. The trimethylated portion of the molecule can influence properties such as solubility and thermal stability. As research in this area progresses, it is anticipated that flavan-based building blocks will contribute to the creation of the next generation of smart and sustainable materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-hydroxy-2,4,4-trimethylflavan, and how do reaction conditions influence yield?

- Methodology : Use acid-catalyzed cyclization of chalcone precursors under reflux with anhydrous solvents (e.g., ethanol or methanol). Optimize stoichiometric ratios of methylating agents (e.g., dimethyl sulfate) to ensure regioselective methylation at the 2,4,4 positions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC with a C18 column .

- Key Considerations : Side reactions, such as over-methylation or hydroxyl group oxidation, require inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .

Q. How can researchers distinguish this compound from structurally similar flavanones using spectroscopic techniques?

- Methodology :

- ¹H-NMR : Identify the 2'-hydroxy proton (δ 9.5–10.5 ppm, broad singlet) and methyl groups (δ 1.2–1.5 ppm for 2,4,4-trimethyl).

- ¹³C-NMR : Confirm methyl carbons (δ 20–25 ppm) and carbonyl (C=O) at δ 190–200 ppm.

- UV-Vis : Compare λmax in methanol (e.g., 280 nm for flavanones vs. 320 nm for flavones) .

- Validation : Cross-reference with databases like NIST Chemistry WebBook for known analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves (tested for impermeability to phenolic compounds) and tightly sealed goggles to prevent ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved in structural elucidation?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- 2D-COSY/HSQC : Map coupling networks to confirm methyl group assignments and rule out diastereomeric impurities.

- Computational Modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., ACD/Labs Percepta) .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in plant or microbial systems?

- Methodology :

- Randomized Block Design : Test concentrations (0–10 mg/L) in quadruplicate, with controls for solvent effects. Measure growth parameters (e.g., root length, flavonoid content) over 70 days .

- Dose-Response Analysis : Fit data to Hill equations to determine EC₅₀ values.

- Metabolomic Profiling : Use LC-MS to correlate bioactivity with endogenous metabolite changes (e.g., phenylpropanoid pathway intermediates) .

Q. How do substituent modifications (e.g., hydroxyl/methoxy groups) alter the antioxidant mechanism of this compound?

- Methodology :

- DPPH/ABTS Assays : Compare radical scavenging activity of analogs (e.g., 3',4',5,7-tetrahydroxy derivatives) under standardized conditions.

- DFT Calculations : Compute HOMO-LUMO gaps and bond dissociation energies (BDE) for phenolic O-H groups to predict reactivity .

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for H-atom transfer vs. electron transfer pathways .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducibility in pharmacological studies?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation.

- Quality Control : Use chiral columns (e.g., Chiralpak IA) to ensure enantiomeric purity.

- Accelerated Stability Testing : Store batches at 40°C/75% RH for 6 months and assess degradation products via LC-MS .

Notes on Evidence-Based Answers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.